2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is a chemical compound with significant potential in scientific research, particularly in biochemical applications. It has the molecular formula and a molecular weight of 240.3 g/mol. The compound features a spirocyclic structure, which is characteristic of the 2-azaspiro[4.5]decane class of compounds. The azido group present in its structure allows for participation in various chemical reactions, particularly in click chemistry, making it a valuable tool for labeling and tracking biomolecules in research settings.
This compound can be sourced from chemical suppliers such as BenchChem and PubChem, where it is listed as a research-grade chemical with a typical purity of around 95%. It falls under the classification of azido compounds, which are known for their reactivity and utility in synthetic organic chemistry.
The synthesis of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane typically involves several steps that may include:
The specific conditions for these reactions can vary based on the chosen synthetic route but typically require careful control of temperature and reaction time to optimize yield and purity.
The molecular structure of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can be described by its InChI code: InChI=1S/C11H20N4O2/c1-16-10-2-7-17-11(8-10)3-5-15(9-11)6-4-13-14-12/h10H,2-9H2,1H3 and its InChI Key: RLAKTJYPLLQEDG-UHFFFAOYSA-N.
The compound's structure includes:
The presence of the azido group allows 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane to participate in various chemical reactions, including:
These reactions are crucial for applications in bioconjugation and drug development.
The mechanism of action for 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane primarily involves its ability to form covalent bonds with alkyne-functionalized molecules through click chemistry processes. This results in:
These interactions are critical for understanding cellular mechanisms and developing therapeutic strategies.
Key physical properties of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane include:
Chemical properties include:
Data regarding melting point, boiling point, or other specific physical properties may vary based on synthesis conditions but are essential for practical applications .
The primary applications of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane include:
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4